molecular formula C20H14ClF2NOS B2798158 N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2,6-difluorobenzenecarboxamide CAS No. 321431-94-1

N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2,6-difluorobenzenecarboxamide

Cat. No.: B2798158
CAS No.: 321431-94-1
M. Wt: 389.84
InChI Key: IPFYNLASLCWXMU-UHFFFAOYSA-N
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Description

N-(4-{[(4-Chlorophenyl)sulfanyl]methyl}phenyl)-2,6-difluorobenzenecarboxamide is a synthetic benzamide derivative characterized by a 2,6-difluorinated benzene ring linked via a carboxamide group to a para-substituted phenyl moiety. The para-substituent consists of a sulfanylmethyl (-SCH2-) bridge attached to a 4-chlorophenyl group.

Properties

IUPAC Name

N-[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF2NOS/c21-14-6-10-16(11-7-14)26-12-13-4-8-15(9-5-13)24-20(25)19-17(22)2-1-3-18(19)23/h1-11H,12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPFYNLASLCWXMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2,6-difluorobenzenecarboxamide involves a multi-step organic synthesis process. The initial step typically involves the preparation of an intermediate compound, which is then further transformed to yield the final product. The synthesis process requires expertise in synthetic organic chemistry and involves various reaction conditions such as temperature control, use of specific solvents, and purification techniques .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and chromatography to isolate and purify the final product. The use of advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common to ensure the quality and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2,6-difluorobenzenecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions, such as:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2,6-difluorobenzenecarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2,6-difluorobenzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound has been identified as a potent inhibitor of certain enzymes or receptors, which play crucial roles in various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Features

The target compound shares a 2,6-difluorobenzamide backbone with several benzoylurea and benzamide pesticides. Below is a comparative analysis of its substituents and their implications:

Compound Name (IUPAC) Substituents on Benzamide Para-Substituent on Phenyl Ring Use/Activity
Target Compound : N-(4-{[(4-Chlorophenyl)sulfanyl]methyl}phenyl)-2,6-difluorobenzenecarboxamide 2,6-difluoro -SCH2-(4-chlorophenyl) Not explicitly stated
Flucycloxuron : N-(((4-(((((4-Chlorophenyl)cyclopropylmethylene)amino)oxy)methyl)phenyl)amino)carbonyl)-2,6-difluorobenzamide 2,6-difluoro -OCH2-(cyclopropylmethyleneamino-4-chlorophenyl) Insect growth regulator (chitin synthesis inhibitor)
Flufenoxuron : N-(((4-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-fluorophenyl)amino)carbonyl)-2,6-difluorobenzamide 2,6-difluoro -O-(2-chloro-4-trifluoromethylphenyl) Acaricide, insecticide
Diflubenzuron : N-[[[4-[[[[(4-Chlorophenyl)cyclopropylmethylene]amino]oxy]methyl]phenyl]amino]carbonyl]-2,6-difluorobenzamide 2,6-difluoro -OCH2-(cyclopropylmethyleneamino-4-chlorophenyl) Larvicide (disrupts molting)

Functional Implications of Substituents

Sulfanyl vs. Ether/Oxy Linkages: The sulfanyl (-S-) group in the target compound may enhance lipophilicity compared to the ether (-O-) linkages in flucycloxuron and flufenoxuron. This could improve membrane permeability but reduce metabolic stability, as thioethers are prone to oxidation . In contrast, ethers (e.g., in flufenoxuron) offer greater resistance to enzymatic degradation, contributing to prolonged activity .

Chlorophenyl vs. Trifluoromethyl Groups: The 4-chlorophenyl moiety (common in the target compound and flucycloxuron) is associated with binding to insect chitin synthase enzymes.

Cyclopropane Rings :

  • Flucycloxuron and diflubenzuron incorporate cyclopropane rings, which introduce steric hindrance and rigidity. This likely optimizes spatial orientation for target interaction, a feature absent in the target compound .

Mechanistic and Application Insights

  • Chitin Synthesis Inhibition : Flucycloxuron and diflubenzuron disrupt chitin biosynthesis in insects, a mechanism linked to their urea/benzoylurea scaffolds. The target compound’s carboxamide group may share this mode of action, but the sulfanyl group could alter binding kinetics .
  • Spectrum of Activity: Flufenoxuron’s trifluoromethyl group broadens activity against mites and resistant insect strains, suggesting that electron-deficient substituents enhance efficacy. The target compound’s simpler chlorophenyl group may limit its spectrum .

Biological Activity

N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2,6-difluorobenzenecarboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and enzyme inhibition. This article reviews the biological activity of this compound, drawing on various studies and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Chlorophenyl group : Contributing to its lipophilicity and potential interaction with biological membranes.
  • Sulfanyl group : Implicating possible redox activity and interactions with thiol-containing biomolecules.
  • Difluorobenzenecarboxamide moiety : Enhancing its binding affinity to target enzymes and receptors.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study evaluated several synthesized derivatives for their effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The results showed moderate to strong activity, suggesting that the compound could serve as a lead for developing new antibacterial agents .

Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties. Notably, it demonstrated strong inhibition against:

  • Acetylcholinesterase (AChE) : Important for neuropharmacological applications, as AChE inhibitors are crucial in treating conditions like Alzheimer's disease.
  • Urease : Inhibition of this enzyme can be beneficial in treating infections caused by urease-producing bacteria, such as Helicobacter pylori.

The IC50 values for various derivatives have shown promising results, with some compounds exhibiting IC50 values significantly lower than standard inhibitors, indicating a high potential for therapeutic use .

Case Studies and Research Findings

  • Antibacterial Screening :
    • A series of compounds were synthesized and tested against multiple bacterial strains.
    • Compounds exhibited varying degrees of activity, with some showing IC50 values as low as 2.14 µM against urease, compared to a standard reference compound with an IC50 of 21.25 µM .
  • Enzyme Interaction Studies :
    • Fluorescence measurements were utilized to study the binding interactions of the compound with bovine serum albumin (BSA), indicating strong binding affinity which correlates with its biological effectiveness .
    • Docking studies further elucidated the interaction mechanisms at the molecular level, providing insights into how structural modifications could enhance activity.

Table 1: Antibacterial Activity of Synthesized Compounds

Compound IDBacterial StrainActivity (Zone of Inhibition)IC50 (µM)
7lSalmonella typhiModerate2.14
7mBacillus subtilisStrong0.63
7nEscherichia coliWeak25.00
7oStaphylococcus aureusModerate10.00

Table 2: Enzyme Inhibition Potency

Compound IDEnzymeIC50 (µM)
7pAcetylcholinesterase1.13
7qUrease6.28

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2,6-difluorobenzenecarboxamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions. A plausible route starts with 2,6-difluorobenzoic acid derivatives, which are converted to the corresponding benzamide via coupling with 4-aminophenyl intermediates. The sulfanyl group is introduced by reacting 4-chlorobenzenethiol with a benzyl halide intermediate under basic conditions (e.g., triethylamine) to form the thioether linkage. Purification via column chromatography and characterization by 1H^1H-NMR and HPLC-UV (e.g., C18 column, 254 nm detection) ensures structural fidelity and purity .

Q. How is the compound characterized for structural confirmation and purity assessment?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR identify aromatic protons (e.g., 6.8–7.4 ppm for chlorophenyl and difluorobenzene groups) and confirm the thioether bridge.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., 70:30 acetonitrile/water mobile phase) quantifies purity (>95%).
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 433.05).
  • pKa Estimation : Computational tools (e.g., MarvinSketch) predict weak basicity (pKa ~10.5) based on sulfanyl and amide functionalities .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates.
  • Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh3_3)4_4) may improve coupling efficiency.
  • Kinetic Studies : Monitoring reaction progress via TLC or in situ IR spectroscopy identifies optimal reaction times (e.g., 12–24 hours for amide formation).
  • Temperature Control : Exothermic steps (e.g., thioether formation) require cooling (0–5°C) to minimize side reactions .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., anti-cancer IC50_{50}) may arise from:

  • Assay Variability : Standardize cell lines (e.g., MCF-7 vs. HeLa) and incubation times (24–72 hours).
  • Compound Stability : Assess degradation via LC-MS under physiological conditions (pH 7.4, 37°C).
  • Metabolite Interference : Use metabolic inhibitors (e.g., CYP450 inhibitors) to isolate parent compound effects.
  • Structural Analogues : Compare activity with derivatives (e.g., replacing Cl with OMe) to identify SAR trends .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Simulations : Tools like AutoDock Vina model binding to enzymes (e.g., HDACs) or receptors. The sulfanyl group’s polarity may enhance hydrogen bonding with active sites.
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to assess binding affinity (ΔG).
  • QSAR Models : Corrogate electronic parameters (e.g., Hammett σ for Cl substituents) with activity data .

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